2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)10-4-1-5-11(7-10)19-12-9(8-17)3-2-6-18-12/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXJOVLQFBGKNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the chlorination and fluorination of picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves the assembly of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods: Industrial production of this compound often relies on the direct fluorination method or the building-block method, depending on the desired target compound . The choice of method is influenced by factors such as yield, cost, and scalability.
Chemical Reactions Analysis
Cross-Coupling Reactions
The pyridine ring enables transition metal-catalyzed coupling reactions:
*Reactions demonstrated on structurally analogous thieno[2,3-b]pyridines .
Electrophilic Substitution
The electron-deficient pyridine ring undergoes selective substitution:
Nitration
-
HNO₃/H₂SO₄ at 0°C → Nitration at pyridine C5 position.
-
Yields mono-nitro derivatives (∼60%) due to deactivation by the carbonitrile group.
Halogenation
-
NBS in CCl₄ (AIBN initiator) → Bromination at pyridine C4.
Carbonitrile Transformations
The nitrile group participates in:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Hydrolysis | H₂O₂, K₂CO₃, H₂O/EtOH (reflux) | Carboxylic acid | Bioisosteric replacement in drug design |
| Reduction | LiAlH₄, THF (0°C) | Primary amine | Intermediate for heterocycle synthesis |
Biological Activity Modulation
Structural analogs show these pharmacologically relevant transformations:
-
Knoevenagel Condensation
-
Cycloaddition
Stability Under Stress Conditions
| Condition | Outcome | Stability Rating |
|---|---|---|
| Acidic (1M HCl, 24h) | <5% degradation | High |
| Basic (1M NaOH, 24h) | Pyridine ring hydrolysis | Low |
| Oxidative (3% H₂O₂, 8h) | Carbonitrile → Carboxylic acid (82%) | Moderate |
Comparative Reactivity Table
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| Pyridine C4 | High | Halogenation, Coupling |
| Pyridine C5 | Moderate | Nitration, Sulfonation |
| Phenoxy ring | Low | Directed ortho-metalation |
This compound’s versatility in cross-coupling and functional group interconversion makes it valuable for synthesizing bioactive molecules and functional materials. Current research gaps include photochemical reactivity studies and catalytic asymmetric transformations.
Scientific Research Applications
Scientific Research Applications
4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile has uses as a building block in the synthesis of complex molecules. It is also investigated as a bioactive compound with potential antimicrobial or anticancer properties and is explored for potential use in drug development, particularly in targeting specific enzymes or receptors. Moreover, it is utilized in developing new materials with unique properties, such as enhanced stability or reactivity.
Medicinal Chemistry
2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile's applications span various fields, including its potential as a drug candidate in medicinal chemistry. Compounds containing trifluoromethyl groups have demonstrated significant biological activities. Research indicates that compounds with similar structural characteristics often exhibit anticancer activity. For instance, studies have shown that derivatives of pyridine and phenoxy compounds can inhibit cell proliferation in various cancer cell lines.
Anticancer Properties
In vitro assays demonstrated that 4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile effectively inhibited the growth of several cancer cell lines, including colon (HT29) and breast (MCF7) cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
The biological activity of this compound is primarily attributed to its structural features. The pyridine ring substituted with a methoxy group and a trifluoromethyl phenoxy moiety contributes to its unique properties.
Interaction Studies
Interaction studies for this compound focus on its binding affinity with biological targets such as enzymes and receptors. These studies often employ techniques to explore these interactions.
Radical Trifluoromethylation
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described . The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the pyridine ring can facilitate interactions with aromatic residues in proteins.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with proteins and enzymes, often through hydrogen bonding and hydrophobic interactions . This interaction can lead to the inhibition of enzyme activity or modulation of cellular pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile with structurally related pyridine-3-carbonitrile derivatives, emphasizing substituent effects, physicochemical properties, and applications:
Key Insights from Structural Comparisons :
Substituent Position :
- The 2-position of the pyridine ring is critical for modulating electronic and steric properties. For example, replacing –O– with –S– (as in ) increases electron-withdrawing effects and enhances binding to hydrophobic enzyme pockets.
- Halogen substituents (–Cl, –F) improve oxidative stability but may reduce solubility compared to –CF₃ .
Biological Activity: – Trifluoromethylphenoxy derivatives (e.g., ) show superior pharmacokinetic profiles in drug discovery due to –CF₃’s resistance to metabolic degradation. – Sulfanyl-linked analogs (e.g., ) exhibit improved solubility and are favored in bioconjugation applications.
Synthetic Accessibility :
– Compounds with methoxy groups (e.g., ) are synthesized via nucleophilic aromatic substitution, while sulfanyl derivatives require thiol-ene reactions .
Research Findings and Limitations
- Pharmacological Potential: Derivatives with –CF₃ and –CN groups demonstrate kinase inhibitory activity, but their selectivity varies with substituent placement .
- Toxicity Concerns : Some analogs (e.g., chlorophenyl derivatives in ) exhibit hepatotoxicity at high doses, necessitating structural optimization.
- Gaps in Data : Thermodynamic properties (e.g., melting points, logP) for many compounds are unavailable in the provided evidence, limiting direct comparisons.
Biological Activity
2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group and the pyridine moiety contribute significantly to the compound's pharmacological properties, making it a candidate for various therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a trifluoromethyl group attached to a phenoxy ring and a pyridine ring with a carbonitrile substituent.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity due to their unique electronic properties. The following sections detail specific biological activities associated with this compound.
Antimicrobial Activity
Studies have demonstrated that similar pyridine derivatives possess significant antimicrobial properties. For instance, compounds with trifluoromethyl substitutions have shown enhanced efficacy against various bacterial strains, including E. coli and S. aureus. The presence of the trifluoromethyl group can increase lipophilicity, facilitating better membrane penetration and thus improving antimicrobial activity .
Anticancer Potential
The anticancer properties of pyridine derivatives are well-documented. In vitro studies have indicated that this compound may inhibit the growth of cancer cell lines. For example, derivatives in this class have been shown to induce apoptosis in ovarian and breast cancer cells while exhibiting minimal toxicity to healthy cells .
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 40.54 | |
| 2-Phenylpyridine | MCF-7 (Breast Cancer) | 29.77 | |
| Pyrrolopyridine derivatives | Ovarian Cancer | Varies |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the trifluoromethyl group enhances interactions with biological targets, potentially affecting enzyme activity or receptor binding. For instance, studies suggest that similar compounds can inhibit specific kinases involved in cancer progression .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various pyridine derivatives, including those with trifluoromethyl groups. Results indicated significant bacteriostatic effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
- Anticancer Activity : In another investigation, a series of pyridine-based compounds were screened for anticancer activity against multiple cell lines. The study found that modifications at the phenyl and pyridine positions could significantly enhance cytotoxic effects, with some compounds showing IC50 values below 20 µM against breast cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
